molecular formula C13H18BNO3 B1386667 (3-(4-Methylpiperidine-1-carbonyl)phenyl)boronic acid CAS No. 850567-30-5

(3-(4-Methylpiperidine-1-carbonyl)phenyl)boronic acid

Cat. No. B1386667
CAS RN: 850567-30-5
M. Wt: 247.1 g/mol
InChI Key: KDLCYMDXPOEVCG-UHFFFAOYSA-N
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Description

“(3-(4-Methylpiperidine-1-carbonyl)phenyl)boronic acid” is a chemical compound with the molecular formula C13H18BNO3 . It has a molecular weight of 247.1 and is typically stored at temperatures between 2-8°C . The compound is solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H18BNO3/c1-10-5-7-15(8-6-10)13(16)11-3-2-4-12(9-11)14(17)18/h2-4,9-10,17-18H,5-8H2,1H3 . This code provides a specific description of the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, boronic acids are known to be involved in various types of reactions. For instance, they are used in Suzuki-Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

“(3-(4-Methylpiperidine-1-carbonyl)phenyl)boronic acid” is a solid at room temperature . It has a molecular weight of 247.1 and its InChI code is 1S/C13H18BNO3/c1-10-5-7-15(8-6-10)13(16)11-3-2-4-12(9-11)14(17)18/h2-4,9-10,17-18H,5-8H2,1H3 .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of “(3-(4-Methylpiperidine-1-carbonyl)phenyl)boronic acid”, focusing on several unique applications:

Drug Delivery Systems

Phenylboronic acid-polymers (PBA-polymers) are being explored as potential stimuli-responsive materials for drug-delivery depots. They can respond to various stimuli, such as pH changes or the presence of specific biomolecules, to release drugs in a controlled manner .

Tissue Engineering

These polymers are also considered for use as scaffolds in tissue engineering . Their ability to interact with biological tissues makes them suitable for supporting the growth and regeneration of new tissues .

HIV Prevention

PBA-polymers have applications as HIV barriers . They can potentially inhibit the transmission of HIV by forming a protective barrier that prevents the virus from attaching to host cells .

Biomolecule Detection and Sensing

The boronic acid group is known for its ability to form reversible complexes with diols, including sugars, which has led to its use in biomolecule-detecting/sensing platforms . This property is particularly useful in the development of sensors for glucose and other important biomolecules .

Diabetes Treatment

Phenylboronic acid derivatives can function as glucose-sensitive polymers , enabling self-regulated insulin release. This application is crucial in the treatment of diabetes, providing a way for diabetic patients to maintain stable blood glucose levels .

Wound Healing

These compounds have been noted for their use in wound healing applications. Their interaction with biological tissues can promote healing processes and improve recovery times .

Tumor Targeting

Another significant application is in tumor targeting . Phenylboronic acid-functionalized materials can be designed to target tumor cells selectively, which is beneficial for cancer diagnosis and therapy .

Analytical Applications

The unique chemistry of phenylboronic acids allows them to form reversible complexes with polyols, including sugars, providing a molecular basis for various analytical applications . This includes interactions with sialic acid, which is significant in biomedical research .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and others .

properties

IUPAC Name

[3-(4-methylpiperidine-1-carbonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BNO3/c1-10-5-7-15(8-6-10)13(16)11-3-2-4-12(9-11)14(17)18/h2-4,9-10,17-18H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDLCYMDXPOEVCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)N2CCC(CC2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50656859
Record name [3-(4-Methylpiperidine-1-carbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(4-Methylpiperidine-1-carbonyl)phenyl)boronic acid

CAS RN

850567-30-5
Record name B-[3-[(4-Methyl-1-piperidinyl)carbonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850567-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(4-Methylpiperidine-1-carbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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